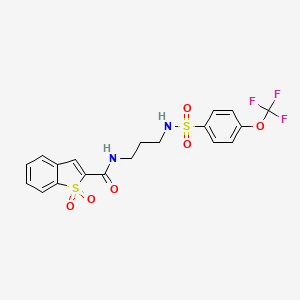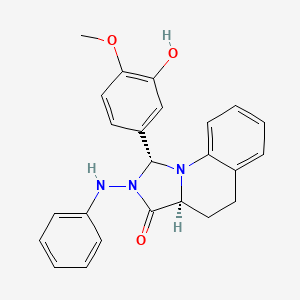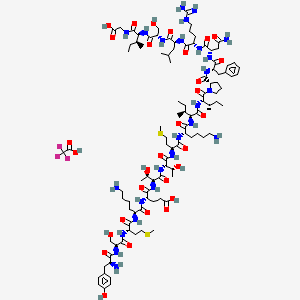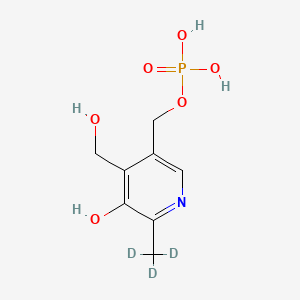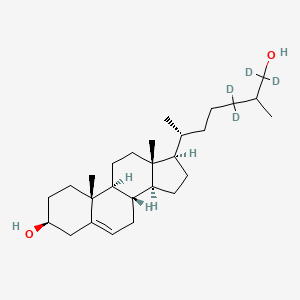
Topoisomerase II inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 4 is a compound that targets the enzyme topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the DNA strands. Inhibitors of topoisomerase II are significant in cancer therapy as they can disrupt the DNA replication process in rapidly dividing cancer cells, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Common steps include:
Formation of the Core Structure: This often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of topoisomerase II inhibitors involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
Topoisomerase II inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and repair.
Biology: Employed in research on cell cycle regulation and apoptosis, particularly in cancer cells.
Medicine: Investigated as a potential anticancer agent due to its ability to induce DNA damage in rapidly dividing cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
Topoisomerase II inhibitor 4 exerts its effects by stabilizing the transient DNA-topoisomerase II complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell death. The molecular targets of this compound include the topoisomerase IIα and topoisomerase IIβ isoforms, which are essential for DNA replication and chromosome segregation .
Comparison with Similar Compounds
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity
Uniqueness
Topoisomerase II inhibitor 4 is unique in its specific binding affinity and selectivity for the topoisomerase II enzyme. Unlike some other inhibitors, it may exhibit lower cytotoxicity and reduced side effects, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
7-hydroxy-1-[4-[(4-methylpiperazin-1-yl)methyl]anilino]-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C25H25N5O4/c1-28-10-12-29(13-11-28)15-16-2-4-17(5-3-16)26-21-8-9-22(30(33)34)24-23(21)25(32)19-14-18(31)6-7-20(19)27-24/h2-9,14,26,31H,10-13,15H2,1H3,(H,27,32) |
InChI Key |
JWQPGKCTVPZVGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




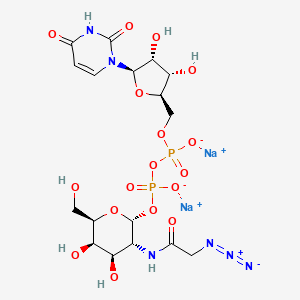


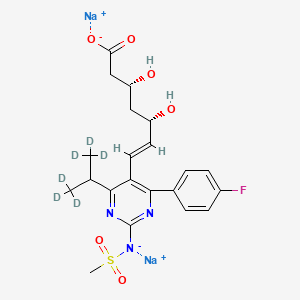
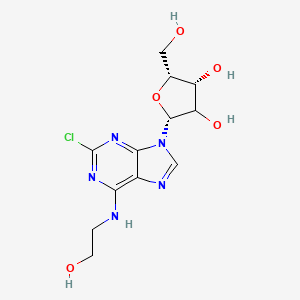

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
